molecular formula C15H32O B1285234 2-Propyldodecan-1-OL CAS No. 126147-11-3

2-Propyldodecan-1-OL

Cat. No.: B1285234
CAS No.: 126147-11-3
M. Wt: 228.41 g/mol
InChI Key: KRAVTZSBXJSGFH-UHFFFAOYSA-N
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Description

2-Propyldodecan-1-OL is an organic compound with the molecular formula C15H32O. It is a type of alcohol, specifically a long-chain fatty alcohol, which is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propyldodecan-1-OL can be synthesized through several methods. One common method involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as coconut oil or palm oil. The hydrogenation process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to convert the fatty acids or esters into the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions

2-Propyldodecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 2-Propyldodecanal (aldehyde) or 2-Propyldodecanoic acid (carboxylic acid).

    Reduction: 2-Propyldodecane (alkane).

    Substitution: 2-Propyldodecyl chloride or bromide (halides).

Scientific Research Applications

2-Propyldodecan-1-OL has several applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Propyldodecan-1-OL involves its interaction with biological membranes. The hydroxyl group can form hydrogen bonds with membrane lipids, altering the membrane’s fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecanol: A saturated fatty alcohol with a similar structure but without the propyl group.

    2-Ethyldodecan-1-OL: Another long-chain fatty alcohol with an ethyl group instead of a propyl group.

    2-Methyldodecan-1-OL: A similar compound with a methyl group.

Uniqueness

2-Propyldodecan-1-OL is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-propyldodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-5-6-7-8-9-10-11-13-15(14-16)12-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAVTZSBXJSGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560286
Record name 2-Propyldodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126147-11-3
Record name 2-Propyldodecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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